molecular formula C21H21N3O2 B2967772 N-(1-Cyanocyclohexyl)-5-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide CAS No. 2418648-59-4

N-(1-Cyanocyclohexyl)-5-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide

カタログ番号 B2967772
CAS番号: 2418648-59-4
分子量: 347.418
InChIキー: QKRGEOUSOCUCEJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-Cyanocyclohexyl)-5-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an important neurotransmitter in the central nervous system, and its inhibitory effects are essential for the regulation of neuronal activity. The inhibition of GABA transaminase by CPP-115 leads to an increase in GABA levels, which can have therapeutic implications for various neurological disorders.

作用機序

CPP-115 works by inhibiting the enzyme N-(1-Cyanocyclohexyl)-5-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide transaminase, which is responsible for the breakdown of N-(1-Cyanocyclohexyl)-5-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide in the brain. By inhibiting this enzyme, CPP-115 leads to an increase in N-(1-Cyanocyclohexyl)-5-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide levels, which can have therapeutic implications for various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPP-115 are primarily related to its ability to increase N-(1-Cyanocyclohexyl)-5-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide levels in the brain. N-(1-Cyanocyclohexyl)-5-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal activity. The increase in N-(1-Cyanocyclohexyl)-5-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide levels caused by CPP-115 can lead to a reduction in neuronal excitability, which can have therapeutic implications for various neurological disorders.

実験室実験の利点と制限

One of the advantages of CPP-115 is its selectivity for N-(1-Cyanocyclohexyl)-5-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide transaminase, which reduces the potential for off-target effects. Additionally, CPP-115 has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. However, one limitation of CPP-115 is its low solubility, which can make it difficult to administer in certain experimental settings.

将来の方向性

There are several potential future directions for research involving CPP-115. One area of interest is the potential use of CPP-115 in the treatment of alcohol use disorder, as N-(1-Cyanocyclohexyl)-5-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide has been implicated in the neurobiology of alcohol dependence. Additionally, further studies are needed to investigate the long-term safety and efficacy of CPP-115 in animal models and humans. Finally, the development of more efficient synthesis methods for CPP-115 could improve its accessibility for research purposes.

合成法

CPP-115 is synthesized through a multi-step process involving several chemical reactions. The starting materials for the synthesis are cyclohexanone, 2,3-dihydro-1-benzofuran, and pyridine-3-carboxylic acid. The synthesis involves the formation of several intermediates, including the formation of the cyano group and the carboxamide group. The final step involves the purification of the product through recrystallization.

科学的研究の応用

CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, anxiety, and addiction. Studies have shown that CPP-115 can increase N-(1-Cyanocyclohexyl)-5-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide levels in the brain, leading to a reduction in seizure activity in animal models of epilepsy. CPP-115 has also been shown to reduce anxiety-like behavior in animal models of anxiety disorders. Additionally, CPP-115 has been investigated for its potential use in the treatment of cocaine addiction, as it has been shown to reduce cocaine self-administration in animal models.

特性

IUPAC Name

N-(1-cyanocyclohexyl)-5-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c22-14-21(7-2-1-3-8-21)24-20(25)18-11-17(12-23-13-18)15-4-5-19-16(10-15)6-9-26-19/h4-5,10-13H,1-3,6-9H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRGEOUSOCUCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)C2=CN=CC(=C2)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanocyclohexyl)-5-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。